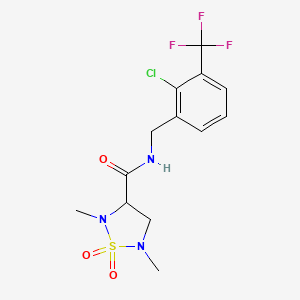

Isothiazolidine derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15ClF3N3O3S |

|---|---|

Molecular Weight |

385.79 g/mol |

IUPAC Name |

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxamide |

InChI |

InChI=1S/C13H15ClF3N3O3S/c1-19-7-10(20(2)24(19,22)23)12(21)18-6-8-4-3-5-9(11(8)14)13(15,16)17/h3-5,10H,6-7H2,1-2H3,(H,18,21) |

InChI Key |

FDFVMILOAWFGGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(N(S1(=O)=O)C)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Historical Context and Significance of Isothiazolidine Scaffolds in Chemical Research

Evolution of Isothiazolidine (B1259544) Chemistry

The study of isothiazolidine chemistry has evolved significantly from early synthetic explorations to the development of complex derivatives for various applications. Initially, research focused on the fundamental synthesis and characterization of the basic isothiazolidine ring. Over time, chemists developed more sophisticated methods to create substituted isothiazolidines, including the now prominent isothiazolidine 1,1-dioxides, also known as γ-sultams. researchgate.net These cyclic sulfonamides have garnered considerable attention due to their unique stereoelectronic and conformational features. researchgate.net Modern synthetic strategies, such as ring-closing metathesis (RCM) and multi-component reactions, have enabled the rapid generation of diverse libraries of isothiazolidine derivatives, accelerating the discovery of new chemical entities with potential applications. nih.govacs.org

Importance of Sulfur- and Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry

Heterocyclic compounds containing both sulfur and nitrogen are cornerstones of medicinal and organic chemistry. openmedicinalchemistryjournal.comijarst.in These structural motifs are present in a vast number of FDA-approved drugs and biologically active compounds. researchgate.netnih.gov The presence of both sulfur and nitrogen atoms in a heterocyclic ring can lead to a unique combination of properties, including the ability to participate in hydrogen bonding, coordinate with metal ions, and adopt specific three-dimensional conformations that are crucial for biological activity. researchgate.netopenmedicinalchemistryjournal.com This has led to their investigation for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.govmdpi.com The sulfonamide group, a key feature in many isothiazolidine 1,1-dioxides, is a well-established bioisostere of the amide bond, offering increased enzymatic stability. researchgate.net

Identification and Early Studies of Key Isothiazolidine Core Structures

Early research into isothiazolidines focused on establishing reliable methods for their synthesis. One of the foundational core structures is the isothiazolidine 1,1-dioxide, which has been the subject of numerous synthetic studies. epa.gov Initial synthetic approaches often involved multi-step procedures. However, the development of more efficient methods, such as the intramolecular carbo-Michael reaction, has provided more direct access to these core structures. researchgate.net The synthesis of the parent isothiazole (B42339) ring system was reported as early as 1964. acs.org The exploration of derivatives like (S)-Isothiazolidine-3-carboxylic acid 1,1-dioxide further highlighted the potential of these scaffolds in medicinal chemistry. ontosight.ai These early studies laid the groundwork for the subsequent development of more complex and functionally diverse isothiazolidine derivatives.

Triazole-containing Isothiazolidine 1,1-dioxide: A Case Study

The synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides represents a significant advancement in the exploration of this chemical space. nih.govacs.org This work showcases modern synthetic strategies and the potential for generating a multitude of derivatives for high-throughput screening.

Synthetic Approach

The synthesis of the triazole-containing isothiazolidine 1,1-dioxide library was achieved through a multi-step process that highlights several key organic reactions. The core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, was first synthesized on a gram scale. nih.gov This core was then diversified using a one-pot, multi-component protocol that combines a "click" reaction with an aza-Michael addition. nih.govacs.org

The key synthetic steps are outlined below:

Ring-Closing Metathesis (RCM): The initial dihydroisothiazole (B14293150) 1,1-dioxide core was prepared using RCM, a powerful reaction for forming cyclic compounds. nih.gov

Aza-Michael Addition: This reaction was used to introduce a variety of amine-containing substituents to the core structure. nih.gov

Click Reaction: A copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) was employed to introduce the triazole ring. nih.gov

This synthetic strategy allowed for the rapid generation of a large and diverse library of 180 different triazole-containing isothiazolidine 1,1-dioxides. nih.gov

Research Findings

The primary outcome of this research was the successful construction of a diverse library of novel chemical compounds. nih.gov A total of 208 unique sultams were synthesized with a high success rate and purity. nih.gov This library of compounds was designed for submission to high-throughput screening to evaluate their biological activity. nih.gov The in-silico design of the library focused on creating drug-like molecules with favorable physicochemical properties. nih.gov

Interactive Data Tables

The following tables summarize the key aspects of the synthesis of the triazole-containing isothiazolidine 1,1-dioxide library.

Table 1: Key Synthetic Reactions

| Reaction Type | Purpose | Reference |

| Ring-Closing Metathesis (RCM) | Formation of the core dihydroisothiazole 1,1-dioxide scaffold. | nih.gov |

| Aza-Michael Addition | Introduction of diverse amine-containing substituents. | nih.gov |

| Click Reaction (Azide-Alkyne Cycloaddition) | Formation of the triazole ring. | nih.gov |

| OACC Esterification | Alternative diversification method for creating ester-linked derivatives. | nih.gov |

Synthetic Methodologies for Isothiazolidine Derivatives

Classical and Contemporary Approaches to Isothiazolidine (B1259544) Ring Formation

The construction of the isothiazolidine ring can be achieved through a variety of classical and modern synthetic methods. These approaches often involve the formation of key carbon-sulfur and nitrogen-carbon bonds to complete the heterocyclic structure.

Alkylation Reactions for Ring Closure

Alkylation reactions represent a fundamental strategy for the formation of the isothiazolidine ring. mt.com This approach typically involves the intramolecular cyclization of a linear precursor containing both a nucleophilic nitrogen or sulfur atom and an electrophilic carbon center bearing a leaving group. The process is driven by the formation of a stable five-membered ring. For instance, the alkylation of sulfonamides possessing a suitable leaving group on a side chain can lead to the desired isothiazolidine dioxide. researchgate.netresearchgate.net The choice of the alkylating agent and reaction conditions, including the base and solvent, is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

A common method involves the reaction of a precursor with an alkyl halide in the presence of a base. mt.com For example, the synthesis of certain isothiazolidine 1,1-dioxides has been accomplished through the alkylation of sulfonamides with methyl iodide or methoxymethyl chloride (MOMCl) prior to the cyclization step. researchgate.netresearchgate.net

Cyclization Reactions with Amine and Sulfur-Containing Precursors

The direct cyclization of precursors containing both amine and sulfur functionalities is a widely used method for constructing the isothiazolidine core. This strategy often involves the reaction of a bifunctional molecule containing a thiol or a sulfonyl group with a molecule containing an amino group and a suitable reactive site for ring closure. For example, the reaction of thiosemicarbazides with α-halo ketones can lead to the formation of the isothiazolidine ring. smolecule.com

Another approach involves the sulfonylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which can provide the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. researchgate.netresearchgate.netenamine.net These intermediates can then undergo cyclization to form isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.netresearchgate.netenamine.net

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are a cornerstone in the synthesis of isothiazolidine derivatives. cas.cnteachthemechanism.com This approach can be utilized for both the formation of the ring and the subsequent functionalization of the isothiazolidine scaffold. Intramolecular nucleophilic substitution is a key step in many cyclization strategies, where a nucleophilic atom (typically nitrogen or sulfur) attacks an electrophilic carbon to close the ring. smolecule.com

Furthermore, once the isothiazolidine ring is formed, nucleophilic substitution can be employed to introduce various substituents onto the ring, allowing for the synthesis of a diverse library of derivatives. researchgate.net For example, the iodine atom in iodomethyl-substituted sultams can be displaced by sodium azide (B81097), followed by reduction to yield aminomethyl-substituted derivatives. researchgate.net

Intramolecular Carbo-Michael Reaction Strategy

A contemporary and efficient method for the synthesis of isothiazolidine-1,1-dioxide derivatives is the intramolecular carbo-Michael reaction. researchgate.netresearchgate.netenamine.net This strategy involves the addition of a carbanion to an activated vinylsulfonamide moiety within the same molecule. researchgate.netresearchgate.netenamine.net

A notable application of this strategy is the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid ester hydrochlorides. researchgate.netresearchgate.netenamine.net In this process, the amino acid esters are first sulfonylated to form alkyl 2-((vinylsulfonyl)amino)carboxylates. researchgate.netresearchgate.netenamine.net Subsequent treatment with a base, such as sodium hydride (NaH), generates a carbanion that undergoes an intramolecular Michael addition to the vinyl group, leading to the formation of the isothiazolidine ring. researchgate.netresearchgate.netenamine.net This method has been shown to be cost-effective and provides access to a range of substituted isothiazolidine derivatives. researchgate.netresearchgate.netenamine.net

| Starting Material | Reagent | Product | Yield (%) | Reference |

| α-Amino acid ester hydrochlorides | (2-chloroethyl)sulfonyl chloride, then NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | up to 92% | researchgate.net |

| N-monosubstituted vinyl sulfonamides | NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | N/A | researchgate.netresearchgate.net |

| Cyclic amino acid ester derived vinyl sulfonamides | NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | N/A | researchgate.netresearchgate.net |

Stereoselective Synthesis of Chiral Isothiazolidine Derivatives

The development of stereoselective methods for the synthesis of chiral isothiazolidine derivatives is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch

One approach to achieve stereoselectivity is through the use of chiral starting materials, often referred to as the "chiral pool" approach. ethz.ch For instance, starting from enantiomerically pure amino acids allows for the synthesis of chiral isothiazolidine derivatives with a defined stereochemistry at the C3 position. researchgate.net

Another strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. ethz.ch For example, organocatalytic aza-Michael reactions have been employed for the stereoselective synthesis of piperidines and could be adapted for the synthesis of chiral isothiazolidines. nih.gov Additionally, iron-catalyzed intramolecular aliphatic C-H amidation has been reported as a method to access γ-sultam-3-carboxylates, which are structurally related to isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.net

| Method | Key Feature | Example Application | Reference |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Synthesis of chiral isothiazolidines from amino acid esters. | researchgate.net |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) catalyzed by isopulegol-based ligands. mdpi.comnih.gov | mdpi.comnih.gov |

| Diastereoselective Reactions | Controls the formation of one diastereomer over another. | Reaction of propargyl sulfonamides with benzyl (B1604629) azide and piperidine (B6355638) derivatives to produce triazole-containing isothiazolidine dioxides with high diastereoselectivity. smolecule.com | smolecule.com |

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. scielo.org.mxut.ac.ir These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. scielo.org.mx

Several one-pot and multi-component protocols have been developed for the synthesis of isothiazolidine derivatives. nih.gov For instance, a one-pot, multi-component synthesis of triazole-containing isothiazolidine 1,1-dioxides has been reported, combining a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with an aza-Michael addition. smolecule.comnih.gov This approach allows for the rapid generation of a library of diverse isothiazolidine derivatives. nih.gov

Another example involves the one-pot sulfonylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride to provide alkyl 2-((vinylsulfonyl)amino)carboxylates, which can then be cyclized in the same pot. researchgate.netresearchgate.net Such protocols are highly valuable for the efficient discovery of new bioactive compounds. smolecule.com

| Reaction Type | Key Steps | Products | Yields | Reference |

| One-pot Click/Aza-Michael | Copper-catalyzed azide-alkyne cycloaddition followed by aza-Michael addition. | Triazole-containing isothiazolidine 1,1-dioxides | 70-92% | smolecule.com |

| One-pot Sulfonylation/Cyclization | Sulfonylation of α-amino acid esters followed by intramolecular carbo-Michael reaction. | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | Good (40-93% for sulfonylation step) | researchgate.net |

| Three-component reaction | Reaction of an amine, aldehyde, and thioglycolic acid. | 1,3-Thiazolidin-4-ones | Moderate to good | researchgate.net |

Click/Aza-Michael Diversification Protocols

A highly effective one-pot, multi-component protocol for generating libraries of triazole-containing isothiazolidine 1,1-dioxides involves the combination of a copper-catalyzed azide-alkyne cycloaddition (click reaction) and an aza-Michael addition. nih.gov This strategy utilizes a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which contains both an alkyne handle for the click reaction and an α,β-unsaturated system for the aza-Michael reaction. nih.gov

The one-pot procedure allows for the rapid diversification of the core scaffold by reacting it with an array of azides and amines, leading to a large number of distinct products. nih.gov For instance, a library of 180 members was synthesized using this method. nih.gov The reaction is typically carried out in ethanol (B145695) (EtOH) using copper(I) iodide (CuI) as a catalyst for the click reaction and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to facilitate the aza-Michael addition. nih.gov

Table 1: Reagents for One-Pot Click/Aza-Michael Protocol nih.gov

| Component | Role | Example Reagents |

|---|---|---|

| Core Scaffold | Building block with reactive sites | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide |

| Azide | Click reaction partner | Various organic azides (e.g., Azides A–L) |

| Amine | Aza-Michael reaction nucleophile | Various primary/secondary amines (e.g., Amines 14–17) |

| Catalyst | Facilitates click reaction | Copper(I) iodide (CuI) |

| Base | Promotes aza-Michael addition | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

This dual-reaction approach, where two distinct and compatible (orthogonal) reactions are performed in a single pot, represents an efficient pathway for creating complex molecules from simpler starting materials. nih.gov

Integration with Ring-Closing Metathesis (RCM)

The core scaffold required for the click/aza-Michael diversification is itself synthesized using Ring-Closing Metathesis (RCM). nih.gov RCM is a powerful reaction in organic synthesis used to form cyclic compounds, particularly cyclic alkenes, from diene precursors. rsc.orgorganic-chemistry.org In this context, RCM is used to construct the five-membered dihydroisothiazole (B14293150) 1,1-dioxide ring (a cyclic sultam). nih.gov

The process starts with the synthesis of the corresponding allyl and vinyl sulfonamides. The RCM reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, then cyclizes these precursors. nih.govorganic-chemistry.org When a vinyl sulfonamide is used, the resulting cyclic sultam retains the α,β-unsaturated functionality within the ring structure. This unsaturation is crucial as it serves as the Michael acceptor for the subsequent aza-Michael addition step. nih.gov The multi-gram scale synthesis of the core scaffold is achieved through a three-step sequence of sulfonylation, RCM, and propargylation. nih.gov

Derivatization Strategies of Pre-formed Isothiazolidine Scaffolds

Once the core isothiazolidine ring is formed, it can be further modified to introduce a wide range of chemical functionalities, enhancing its structural diversity.

Functionalization at Nitrogen and Carbon Positions

The pre-formed isothiazolidine scaffold can be functionalized at both its nitrogen and carbon atoms. The nitrogen atom of the isothiazolidine ring can undergo reactions such as alkylation or amidation. lookchem.com For example, introducing a methyl group at the nitrogen of a related hydantoin (B18101) moiety was shown to improve biological activity significantly. lookchem.com

Functionalization at carbon positions is also a key strategy. For instance, the synthesis of certain derivatives involves the introduction of side chains at specific carbon atoms of the ring structure. vulcanchem.com One approach involves a palladium-catalyzed coupling reaction to introduce cyclic amines at a specific position on a related chromone (B188151) scaffold, demonstrating a method for C-N bond formation. lookchem.com

Introduction of Diverse Side Chains and Moieties

A primary goal of derivatization is the introduction of diverse side chains to explore structure-activity relationships. The click/aza-Michael protocol is a prime example of this, where a vast array of amines and azides are used to append triazole-containing side chains with different properties. nih.gov

Another common strategy is the attachment of side chains via nucleophilic substitution. For example, an ethylamine (B1201723) group can be introduced by reacting an isothiazolidinone precursor with ethylenediamine (B42938) or a similar 2-aminoethyl derivative under mild conditions. The introduction of a 1,1-dioxo-isothiazolidine moiety itself as a side chain onto other molecular scaffolds has been shown to improve potency in certain biological assays. lookchem.com These methods allow for the systematic variation of substituents to optimize the properties of the final compound.

Optimization of Synthetic Pathways and Reaction Conditions

To ensure high yields and purity, the synthetic routes for isothiazolidine derivatives are often optimized by adjusting various reaction parameters.

Solvent Polarity Effects

The choice of solvent can significantly influence the outcome of reactions in the synthesis of isothiazolidine derivatives. Solvent polarity is a key parameter that is often varied during optimization. More polar solvents can be beneficial, especially in reactions involving ionic species, as they help in dissolving reagents and stabilizing charged intermediates. libretexts.org

For instance, in nucleophilic substitution reactions like the SN1 pathway, polar, protic solvents such as water and alcohols can stabilize the ionic intermediates through hydrogen bonding, thereby lowering the reaction barrier and increasing the reaction rate. libretexts.org In the context of isothiazolidine synthesis, solvents like methanol (B129727) (MeOH) have been used for aza-Michael additions, while dichloromethane (B109758) (CH2Cl2) has been used for other transformations. nih.gov The use of solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is also noted as a variable in the optimization of related syntheses. The effect of the solvent is crucial and must be empirically determined for each specific transformation to achieve the desired outcome efficiently.

Catalyst Selection

The synthesis of isothiazolidine derivatives often involves cyclization reactions where the selection of an appropriate catalyst is crucial for achieving high yields and selectivity. A variety of catalysts, ranging from simple bases to complex metal-based systems, have been explored for these transformations.

In the synthesis of related thiazolidin-4-one derivatives, a one-pot, four-component condensation and cyclization reaction was optimized by testing several catalysts. Among NaOH, pyridine, DBU, and Et₃N, the best results were obtained with triethylamine (B128534) (Et₃N) in refluxing methanol. nih.gov For other thiazolidinone syntheses, ammonium (B1175870) persulfate (APS) has been employed as an economical and efficient catalyst under solvent-free conditions, yielding 84% of the product at 90°C. nih.gov Another effective catalyst is the ionic liquid [Et₃NH][HSO₄], which can be reused up to five times and provides high yields at 80°C. nih.gov

Transition metal catalysts are also prominent in the synthesis of heterocyclic compounds. For instance, in the 1,3-dipolar cycloaddition to form isoxazolidine (B1194047) derivatives, a related five-membered heterocycle, Ni(ClO₄)₂·6H₂O has been used effectively. mdpi.com In the synthesis of triazole-containing isothiazolidine 1,1-dioxides, a one-pot click/aza-Michael protocol utilizes Copper(I) iodide (CuI) in the presence of DBU. nih.gov The choice of catalyst can be influenced by the need for downstream processing; a two-step sequence was sometimes necessary to facilitate the removal of the copper catalyst from the crude product. nih.gov

Modern approaches also include the use of nano-heterogeneous catalysts, which are noted for their high activity, selectivity, and low energy consumption due to a large surface-to-volume ratio. nih.gov Metal-free catalytic systems, such as Brønsted acids, have also been successfully employed in annulation reactions to produce N-heterocycles. rsc.org In some cases, catalyst-free conditions have been developed, for example, in the formal [3+3]-cycloaddition of imines, providing an environmentally benign synthetic route. researchgate.net

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Triethylamine (Et₃N) | Four-component condensation/cyclization | Optimal catalyst among tested bases (NaOH, pyridine, DBU) under reflux conditions. | nih.gov |

| Ammonium Persulfate (APS) | Cyclocondensation | Economical catalyst providing high yield (84%) under solvent-free conditions. | nih.gov |

| [Et₃NH][HSO₄] | Cyclocondensation | Reusable ionic liquid catalyst, effective at 80°C. | nih.gov |

| Copper(I) Iodide (CuI) / DBU | One-pot click/aza-Michael reaction | Used for synthesis of triazole-containing isothiazolidine 1,1-dioxides. | nih.gov |

| Ni(ClO₄)₂·6H₂O | 1,3-dipolar cycloaddition | Effective for synthesizing isoxazolidine derivatives with 100% regioselectivity. | mdpi.com |

| Brønsted Acids | [2 + 2 + 1] annulation reaction | Enables synthesis of biologically important N-heterocycles in high yields. | rsc.org |

Scalable Synthesis and Process Development

The transition from laboratory-scale synthesis to large-scale production of isothiazolidine derivatives presents significant challenges, including ensuring consistent product quality, managing reaction exotherms, and developing cost-effective and environmentally benign processes. nih.govfrontiersin.org Process development for chiral building blocks, which are often used in the synthesis of complex isothiazolidine derivatives, is a key area of research. nih.gov

Continuous flow chemistry offers a promising alternative to traditional batch processing for scalable synthesis. frontiersin.org Flow systems can mitigate problems associated with scaling up, such as heat transfer and potential hazards, by providing better control over reaction parameters. frontiersin.org For instance, a continuous flow approach for a multicomponent reaction to synthesize α-acyloxy ketones demonstrated significant improvements in reaction time and yield compared to conventional batch methods at room temperature or reflux. frontiersin.org

Advanced Spectroscopic and Spectrometric Characterization of Isothiazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. libretexts.orgaocs.org It is based on the magnetic properties of atomic nuclei and can reveal how atoms are connected within a molecule. libretexts.orglibretexts.org For Isothiazolidine (B1259544) derivative 1, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) is used to determine the structure of molecules by analyzing the hydrogen-1 nuclei. bdu.ac.in In the ¹H NMR spectrum of Isothiazolidine derivative 1, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals provide a wealth of information. The chemical shift of a proton is influenced by its local electronic environment. Protons adjacent to electronegative atoms or functional groups are deshielded and resonate at higher chemical shifts (downfield). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, which reveals the number of adjacent protons. bdu.ac.in The integration of each signal is proportional to the number of protons it represents. ceitec.cz

A typical ¹H NMR spectrum for an isothiazolidine derivative would show characteristic signals for the protons on the heterocyclic ring and any substituents. For instance, the methylene (B1212753) protons of the isothiazolidine ring are expected to appear as complex multiplets due to their diastereotopic nature and coupling with each other and adjacent protons.

Table 1: Representative ¹H NMR Data for Isothiazolidine Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 3.0 - 3.5 | m | - |

| H-4 | 2.2 - 2.8 | m | - |

| H-5 | 3.8 - 4.2 | m | - |

| Aromatic-H | 7.0 - 8.0 | m | - |

Note: This table presents typical chemical shift ranges for protons in isothiazolidine-containing structures. Actual values for "this compound" would be specific to its full structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. wikipedia.orglibretexts.org Unlike ¹H NMR, ¹³C NMR spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. savemyexams.com The chemical shift of each carbon signal is indicative of its chemical environment, such as its hybridization and proximity to electron-withdrawing or electron-donating groups. libretexts.org

For this compound, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the isothiazolidine ring and any attached substituents. The carbons of the isothiazolidine ring, particularly those bonded to nitrogen and sulfur, would have characteristic chemical shifts.

Table 2: Representative ¹³C NMR Data for Isothiazolidine Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-3 | 45 - 55 |

| C-4 | 25 - 35 |

| C-5 | 60 - 70 |

| Aromatic-C | 110 - 150 |

| C=O (if present) | 160 - 180 |

Note: This table shows typical chemical shift ranges. The specific values for "this compound" are dependent on its complete structure.

Two-Dimensional NMR Techniques (2D-COSY, 2D-NOESY, 2D-HSQC, 2D-HMBC) for Structural Elucidation and Conformational Analysis

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complex structures of molecules by spreading the NMR information across two frequency axes. wikipedia.orglibretexts.org This helps to resolve overlapping signals and establish correlations between different nuclei. wikipedia.org

2D-COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. libretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the isothiazolidine ring and its substituents.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional conformation of the molecule. Cross-peaks indicate through-space interactions, providing insights into the stereochemistry and spatial arrangement of different parts of this compound.

2D-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. wikipedia.org For this compound, the HSQC spectrum would show cross-peaks that link each proton signal to the signal of the carbon atom it is bonded to, allowing for unambiguous assignment of the ¹³C spectrum. libretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a powerful tool for determining the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which allows for the determination of the elemental formula of a molecule and its fragments. researchgate.netalevelchemistry.co.uk

For this compound, HRMS would be used to determine its exact molecular weight, from which a unique molecular formula can be derived. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is ionized and then breaks apart into smaller, charged fragments. The masses of these fragments can help to identify the different structural components of the molecule. Isotopic labeling can be a useful tool to understand the fragmentation pathways. fu-berlin.de

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 251.0716 | 251.0712 | C₁₁H₁₅N₂O₂S |

| Fragment 1 | 155.0321 | 155.0319 | C₇H₇N₂O |

| Fragment 2 | 97.0399 | 97.0395 | C₄H₉S |

Note: This data is hypothetical and serves as an example of the information obtained from an HRMS experiment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. savemyexams.com Different covalent bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies. savemyexams.com The resulting IR spectrum shows absorption bands that correspond to the different functional groups. spectroscopyonline.com

For this compound, the IR spectrum would reveal the presence of key functional groups. For example, the S=O stretching vibrations of the sulfone group in an isothiazolidine 1,1-dioxide would appear as strong absorption bands in the range of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). Other characteristic absorptions would depend on the specific substituents on the isothiazolidine ring.

Table 4: Characteristic IR Absorption Frequencies for Isothiazolidine Derivatives

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfone | S=O stretch | 1300 - 1350 | Strong |

| Sulfone | S=O stretch | 1120 - 1160 | Strong |

| Amine/Amide | N-H stretch | 3300 - 3500 | Medium |

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Carbonyl (if present) | C=O stretch | 1650 - 1750 | Strong |

Note: The presence and exact position of these bands in the spectrum of "this compound" would confirm the presence of these functional groups. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. nih.govwikipedia.org When a beam of X-rays strikes a crystal, the X-rays are diffracted into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. nih.gov From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For this compound, if a suitable single crystal can be grown, X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry and solid-state conformation. This is particularly important for chiral molecules, as it can distinguish between different enantiomers and diastereomers. The precise bond lengths, bond angles, and torsion angles obtained from the crystal structure provide a definitive model of the molecule's three-dimensional shape. The structure of various isothiazolidine derivatives has been confirmed using this technique. researchgate.net A study on a thiazolidinone derivative also utilized X-ray diffraction to determine its crystal structure. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzo[d]isothiazole |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of isothiazolidine derivatives from reaction mixtures and for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of isothiazolidine derivatives. vulcanchem.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov

Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. For instance, a gradient system starting with a high percentage of a weak solvent (e.g., water) and gradually increasing the percentage of a strong organic solvent (e.g., acetonitrile (B52724) or methanol) can effectively separate compounds with a wide range of polarities. nih.gov The purity of synthesized compounds is often confirmed to be greater than 95% by HPLC analysis.

Table 1: HPLC Parameters for Analysis of Isothiazolidine Derivatives

| Parameter | Description |

|---|---|

| Column | Typically a C18 reversed-phase column is used. |

| Mobile Phase | A mixture of water and an organic solvent like acetonitrile or methanol (B129727) is common. nih.gov |

| Elution | Gradient elution is frequently employed for complex sample analysis. nih.gov |

| Flow Rate | A typical flow rate is around 1.0 mL/min, but can be adjusted based on the specific separation. |

| Detection | UV detection is standard, with the wavelength set to the maximum absorbance of the derivative (e.g., 240 nm). nih.gov |

This table provides a general overview of typical HPLC parameters used for the analysis of isothiazolidine derivatives.

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions involving isothiazolidine derivatives and for the preliminary assessment of purity. researchgate.netchemistryhall.com It is a rapid and cost-effective method that provides qualitative information about the components of a mixture. chemistryhall.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel on a plate) and the mobile phase (an appropriate solvent system). chemistryhall.com

The position of a compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. chemistryhall.com Visualization of the separated spots is often achieved using a UV lamp, especially for compounds that are UV-active. chemistryhall.com For compounds that are not UV-active, various derivatization reagents can be sprayed on the plate to produce colored or fluorescent spots. labinsights.nl

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantitation capabilities compared to conventional TLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. vulcanchem.commdpi.com This hyphenated technique is particularly valuable for the analysis of complex mixtures containing isothiazolidine derivatives and for their trace-level quantification. mdpi.comfigshare.com

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules, generating protonated molecules [M+H]⁺ or other adducts. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. ddtjournal.com This provides a high degree of specificity and is instrumental in identifying unknown compounds and confirming the structures of synthesized derivatives. ddtjournal.com

Table 2: LC-MS Parameters for Isothiazolidine Derivative Analysis

| Parameter | Description |

|---|---|

| Chromatography | HPLC with gradient elution is typically used for separation. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) is a common choice. nih.gov |

| Mass Analyzer | Quadrupole, time-of-flight (TOF), or ion trap analyzers are frequently used. |

| Detection Mode | Full scan mode for general analysis or selected ion monitoring (SIM) for targeted quantification. |

| MS/MS | Collision-induced dissociation (CID) is used to fragment ions for structural confirmation. ddtjournal.com |

This table summarizes typical parameters for the LC-MS analysis of isothiazolidine derivatives.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a purified isothiazolidine derivative. velp.com The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. researchgate.net A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and its purity. researchgate.net This technique is often performed using a CHNS elemental analyzer, which involves the combustion of the sample and quantification of the resulting gases. velp.com

Bioautography for Antimicrobial/Antifungal Screening

Bioautography is a powerful screening method that combines chromatography with a biological assay to detect antimicrobial or antifungal activity directly on the chromatogram. nih.govmdpi.com This technique is particularly useful for the rapid identification of bioactive compounds in complex mixtures, such as crude reaction products or natural extracts. nih.gov

In the context of isothiazolidine derivatives, which are often investigated for their biological activities, TLC-based bioautography is a common approach. chromatographyonline.comresearchgate.net The procedure generally involves the following steps:

Chromatographic Separation: The mixture containing the isothiazolidine derivative is separated by TLC.

Application of Microorganism: The developed TLC plate is then sprayed with or dipped into a suspension of the test microorganism (e.g., bacteria or fungi). nih.gov

Incubation: The plate is incubated under conditions suitable for microbial growth.

Visualization: Areas on the plate where the separated compound has inhibited microbial growth appear as clear zones against a background of microbial growth. nih.gov A visualizing agent, such as a tetrazolium salt, is often used to enhance the contrast between the zones of inhibition and the areas of growth. mdpi.com

This method allows for the direct localization of the active compound on the chromatogram, facilitating its targeted isolation and further characterization. nih.gov

Advanced Electrochemical Methods for Compound Analysis

Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of isothiazolidine derivatives. slideshare.net These techniques are based on measuring the potential, current, or charge associated with an electrochemical reaction involving the analyte. slideshare.net

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are two commonly used techniques to investigate the electrochemical behavior of these compounds. nih.gov The oxidation or reduction potential of an isothiazolidine derivative can provide insights into its electronic properties and potential reactivity. For instance, some thiazolidine (B150603) derivatives exhibit well-defined oxidation peaks at a gold or platinum electrode, which can be utilized for their quantitative determination. nih.gov

The choice of the working electrode, supporting electrolyte, and pH can significantly influence the electrochemical response. nih.govresearchgate.net By optimizing these parameters, highly sensitive and selective analytical methods can be developed for the detection of isothiazolidine derivatives in various matrices.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Carbon |

| Hydrogen |

| Nitrogen |

| Sulfur |

| 2-Chlorospiro[9H-fluorene-9,5''-isothiazolidin]-3''-one 1'',1''-Dioxide |

| 4-(6-formylpyridin-2-yl)benzonitrile |

| Thiazolidine |

Computational Chemistry and Cheminformatics in Isothiazolidine Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to model the electronic structure and properties of molecules with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a versatile tool for optimizing molecular geometries and understanding the distribution of electrons within a molecule. researchgate.net DFT calculations have been effectively applied to heterocyclic compounds to predict their structural and electronic properties. researchgate.netirjweb.com For isothiazolidine (B1259544) derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to map the electron density, which is crucial for understanding the molecule's reactivity and interactions. researchgate.netsemanticscholar.org The theory's application to periodic systems, like crystals, is facilitated by Bloch's theorem, allowing for the calculation of electronic band structures. frontiersin.org

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that a molecule is more reactive, as less energy is required for electronic excitation. irjweb.com This analysis helps to explain the charge transfer interactions occurring within the molecule. irjweb.com For isothiazolidine and related derivatives, HOMO-LUMO analysis can identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting their behavior in chemical reactions. irjweb.comirjweb.com

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole (B1198619) Derivative | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 5-methyl-isoxazole | -9.33 | -0.19 | 9.14 | researchgate.net |

| 4,5-dimethyl-isothiazole | -8.98 | -0.34 | 8.64 | researchgate.net |

Theoretical Isomerization Reaction Paths and Conformational Stability

Computational methods are used to explore the potential energy surfaces of molecules, allowing for the study of isomerization and conformational stability. For derivatives of related five-membered heterocycles like thiazolidin-4-ones, DFT calculations have been used to determine the relative stability of different conformers (e.g., exo and endo forms). researchgate.netmdpi.com By calculating the energy barriers for conversion between isomers via transition state structures, researchers can predict which forms are most likely to be synthesized and which are the most stable. mdpi.comnih.gov Intrinsic Reaction Coordinate (IRC) analysis confirms that a calculated transition state correctly connects two isomers through a minimum energy reaction path. nih.gov This type of analysis is crucial for understanding the structural preferences and dynamic behavior of isothiazolidine derivatives. researchgate.netresearchgate.net

Non-Linear Optical (NLO) and Natural Bond Orbital (NBO) Analysis

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. nih.govscirp.org Computational chemistry is used to predict the NLO properties of novel organic compounds. The polarization of a molecule in an electric field is described by its polarizability (α) and hyperpolarizability (β, γ), which can be calculated using DFT. nih.govrsc.org Molecules with significant intramolecular charge transfer (ICT) from an electron donor to an acceptor often exhibit large NLO responses. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deresearchgate.net It interprets the electronic wavefunction in terms of Lewis-like structures, identifying bonds and lone pairs. materialsciencejournal.org NBO analysis is used to quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. materialsciencejournal.orgicm.edu.pl The strength of these interactions can be estimated using second-order perturbation theory, yielding a stabilization energy E(2). materialsciencejournal.org This analysis reveals the pathways of intramolecular charge transfer that contribute to a molecule's stability and its NLO properties. materialsciencejournal.orgresearchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Class Studied | Reference |

|---|---|---|---|---|

| n2(O11) | π*(C12-O13) | 45.25 | Salicylanilide Derivative | materialsciencejournal.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in drug discovery for studying how a potential drug molecule (ligand) interacts with a biological target, such as a protein.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein active site. nih.govjournaljpri.com The process involves generating numerous possible binding poses and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The results provide insights into the binding mode and the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov Docking studies on isothiazolidine and thiazolidine (B150603) derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target protein's binding pocket. mdpi.comnih.govresearchgate.net These studies are instrumental in designing new derivatives with improved potency and selectivity for specific biological targets. journaljpri.commdpi.com

| Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one derivative 5e | AURKA | -9.8 | Glu260 (H-bond) | nih.gov |

| Thiazolidin-4-one derivative 5e | VEGFR-2 | -8.9 | Not specified | nih.gov |

| Isothiazole (B42339) derivative N7 | 2IJN protein | Not specified | Lys141, Gln446, Gly557 (H-bonds); Arg158, Ile160 (hydrophobic) | mdpi.com |

| Thiazolidine-2,4-dione derivative (2a) | α-amylase | -7.2 (KJ/mol) | Not specified | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

The stability of Isothiazolidine derivative 1 in complex with a target protein can be assessed by running simulations for extended periods, often on the nanosecond to microsecond timescale. nih.gov Key parameters are monitored throughout the simulation to evaluate stability. The Root Mean Square Deviation (RMSD) is a primary indicator, measuring the average deviation of the protein-ligand complex from its initial conformation. A stable RMSD trajectory over time suggests that the complex has reached equilibrium and is structurally stable. nih.gov For small globular proteins, RMSD deviations within 1–3 Å are generally considered acceptable. nih.gov

Simulations can reveal crucial conformational changes and interactions. For instance, MD studies can elucidate how this compound settles into a binding pocket, showing the stability of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com The analysis of Root Mean Square Fluctuation (RMSF) for individual residues can pinpoint which parts of the protein are flexible and which are stabilized upon ligand binding. The stability of the ligand itself within the active site is also monitored, ensuring it maintains a favorable binding pose throughout the simulation. nih.gov These simulations are often performed using force fields like AMBER or OPLS and software packages such as GROMACS or Desmond. mdpi.comscielo.org.mx

The following table illustrates typical data analyzed in an MD simulation study for this compound complexed with a target protein.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 50-100 ns | Allows the system to reach equilibrium and provides sufficient time to observe dynamic events. nih.govscielo.org.mx |

| RMSD of Complex | Plateauing below 3 Å | Indicates the structural stability of the ligand-protein complex. nih.gov |

| RMSF of Protein Residues | Low fluctuation in binding site | Suggests stabilization of the active site upon ligand binding. |

| Ligand-Protein Contacts | Sustained hydrogen bonds and hydrophobic interactions | Confirms the stability and nature of the binding mode. mdpi.com |

| Solvent Accessible Surface Area (SASA) | Stable values after initial equilibration | Indicates consistent ligand conformation and burial within the binding pocket. nih.gov |

Monte Carlo (MC) Simulations for Adsorption Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying complex systems with many degrees of freedom, such as the adsorption of molecules onto a surface. researchgate.netchemrxiv.org In the context of this compound, MC simulations are employed to investigate its adsorption behavior on various surfaces, which is crucial for applications in materials science and catalysis. These simulations can predict the most stable adsorption configurations and the energy associated with the adsorption process. mdpi.com

The methodology involves placing this compound and a surface (e.g., a metal or polymer substrate) in a simulation box. The MC algorithm then generates a large number of random configurations by moving the molecule and calculating the energy of each new state. researchgate.net Configurations are accepted or rejected based on criteria that favor lower energy states, ultimately leading to the identification of the most stable adsorption geometry. mdpi.com This approach can effectively explore the potential energy surface to find the global energy minimum for the adsorbed molecule. mdpi.com

MC simulations can determine how factors like substrate composition and surface topography affect adsorption. For example, simulations can model adsorption on different crystal faces of a metal or on substrates with varying degrees of roughness. nih.gov The strength of the interaction between this compound and the substrate is a key parameter; stronger fluid-substrate interactions can lead to more ordered, commensurate packing on the surface. nih.gov The results of these simulations are often visualized to show the orientation of the adsorbed molecule relative to the surface, providing a detailed picture of the interaction mechanism. mdpi.com

A typical output from an MC simulation for the adsorption of this compound is summarized in the table below.

| Simulation Parameter | Description | Example Finding for this compound |

| Adsorption Energy | The energy released when the molecule adsorbs onto the surface. | A high negative value indicates strong, stable adsorption. |

| Most Stable Conformation | The spatial orientation of the molecule on the surface with the lowest energy. | Planar orientation with specific functional groups interacting with the substrate. mdpi.com |

| Adsorption Isotherm | A plot of the amount of adsorbed material on a surface as a function of pressure or concentration at a constant temperature. | The shape of the isotherm can reveal the nature of the adsorption (e.g., monolayer, multilayer). nih.gov |

| Surface Coverage | The fraction of the surface area covered by the adsorbed molecules. | Varies with concentration and interaction strength. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

2D-QSAR Modeling for Predictive Activity

2D-QSAR is a computational technique that correlates the biological activity of compounds with their two-dimensional molecular descriptors. nih.gov These descriptors are numerical values that represent various physicochemical and structural properties of the molecules, such as molecular weight, logP, and counts of specific atoms or functional groups. nih.govjmaterenvironsci.com The primary advantage of 2D-QSAR is its computational efficiency, which allows for the rapid screening of large datasets without the need for 3D structural alignment. nih.gov

For a series of Isothiazolidine derivatives, a 2D-QSAR model is developed by first calculating a wide range of molecular descriptors for each compound. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create a linear equation that links the descriptors to the observed biological activity. jmaterenvironsci.comresearchgate.net

The quality and predictive ability of the resulting QSAR model are assessed using several statistical parameters. A statistically significant model can then be used to predict the activity of new, unsynthesized Isothiazolidine derivatives, guiding the design of more potent compounds. researchgate.net

The table below presents typical statistical parameters used to validate a 2D-QSAR model for this compound.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Correlation Coefficient | r² or R² | > 0.6 | Measures the goodness of fit of the model to the training set data. researchgate.net |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal predictive ability of the model using methods like leave-one-out. researchgate.net |

| Predicted R² for Test Set | pred_r² | > 0.5 | Evaluates the model's ability to predict the activity of an external set of compounds. researchgate.net |

| F-statistic | F | High value | Indicates the statistical significance of the regression model. researchgate.net |

3D-QSAR (CoMFA, CoMSIA) for Spatial Descriptors

3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. pitt.eduimist.ma These methods require the 3D alignment of the molecules in the dataset, often based on a common core structure or a pharmacophore model. researchgate.net

CoMFA calculates the steric and electrostatic interaction fields of each molecule in a 3D grid. It then uses PLS analysis to correlate variations in these fields with changes in biological activity. pitt.edu The results are often visualized as contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely increase or decrease activity. uoa.gr

CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. imist.ma This provides a more detailed understanding of the structure-activity relationship. uoa.gr Like CoMFA, CoMSIA models are validated statistically to ensure their predictive power. researchgate.net

For this compound, a 3D-QSAR study would involve aligning a series of its analogs and generating CoMFA and/or CoMSIA models. The resulting contour maps would provide a visual guide for rational drug design, suggesting specific locations where steric bulk, electrostatic charge, or hydrophobic character could be modified to optimize biological activity. researchgate.net

The following table summarizes the key statistical outputs from a typical 3D-QSAR study.

| Statistical Parameter | Symbol | Description | Typical Good Value |

| Cross-validated Coefficient | q² | Measures the internal predictive power of the model. | > 0.5 researchgate.net |

| Non-cross-validated Coefficient | r² | Indicates the fit of the model to the training set data. | > 0.9 pitt.edu |

| F-statistic | F | Represents the statistical significance of the model. | High value researchgate.net |

| Standard Error of Prediction | SEP | Measures the accuracy of the predictions. | Low value |

| Optimum Number of Components | N | The number of PLS components that yield the best model. | Varies by dataset |

In silico Pharmacokinetic and Pharmacodynamic Predictions

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding toxicity details)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of lead compounds. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools that estimate these properties based on a molecule's structure, helping to identify candidates with favorable drug-like characteristics before costly synthesis and experimental testing. nih.govjonuns.com

For this compound, various ADME parameters can be predicted using a range of software and web-based platforms like SwissADME and pkCSM. mdpi.com These predictions are guided by established rules and models derived from large datasets of known drugs.

Drug-likeness rules, such as Lipinski's Rule of Five and the Veber rule, are also assessed. These rules provide a qualitative assessment of whether a compound has physicochemical properties consistent with orally active drugs. mdpi.com

The table below shows a sample in silico ADME profile for this compound.

| ADME Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. mdpi.com |

| Aqueous Solubility (Log S) | -3.5 | Moderately soluble. mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low/Negligible | Unlikely to cross into the brain, suggesting a lower risk of CNS side effects. nih.gov |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low potential for metabolic drug interactions involving this enzyme. nih.gov |

| Drug-Likeness | Lipinski's Rule | 0 violations | Good oral bioavailability is likely. mdpi.com |

| Ghose Filter | Pass | Conforms to properties common in known drugs. mdpi.com | |

| Physicochemical | LogP | 2.8 | Indicates good membrane permeability. mdpi.com |

| Molecular Weight (MW) | < 500 g/mol | Within the range for good absorption and permeation. mdpi.com |

Drug-likeness and Bioavailability Assessment

In the early stages of drug discovery, computational methods are pivotal for predicting the pharmacokinetic properties of novel compounds, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. fiveable.me This in silico analysis helps to filter out molecules that are unlikely to become successful drugs, thereby saving time and resources. fiveable.me For isothiazolidine derivatives, assessing drug-likeness and bioavailability is a critical step in evaluating their potential as therapeutic agents.

A key component of drug-likeness assessment is Lipinski's rule of five, which outlines the physicochemical properties a compound should possess to be orally active. japsonline.com These properties include a molecular weight under 500 Daltons, a LogP value (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBDs), and no more than 10 hydrogen bond acceptors (HBAs). japsonline.com Studies on various isothiazolidine-related scaffolds have shown general compliance with these rules. For instance, a series of 2-thioxo-1,3-thiazolidin-4-one derivatives were all found to obey Lipinski's rule of five. nih.gov Similarly, an investigation of 5-isatinylidene-substituted thiazolidine derivatives confirmed that they successfully passed the Lipinski filter. msu-journal.com

One study evaluated the drug-likeness properties of newly synthesized cyanoacetyl aminobenzoic acid derivatives, which are related precursors, using Molinspiration Cheminformatics software. japsonline.com The results indicated that while the title compounds had logP values greater than five, suggesting high lipophilicity, they met the other criteria for molecular weight, hydrogen bond donors, and acceptors. japsonline.com Generally, an orally active drug is expected to have no more than one violation of these rules, suggesting the evaluated compounds possess favorable drug-like properties. japsonline.com

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors (HBDs) | Hydrogen Bond Acceptors (HBAs) |

| 1A | 204.18 | 1.14 | 2 | 4 |

| 1B | 204.18 | 1.14 | 2 | 4 |

| 1C | 204.18 | 1.14 | 2 | 4 |

| 2A | 473.61 | 6.55 | 2 | 6 |

| 2B | 473.61 | 6.55 | 2 | 6 |

| 2C | 473.61 | 6.55 | 2 | 6 |

| Data sourced from a study on aminobenzoic acid derivatives, highlighting calculated molecular properties relevant to drug-likeness. japsonline.com |

Beyond simple rule-based filters, computational tools provide more nuanced predictions of bioavailability. The bioavailability of a drug is a key pharmacokinetic parameter that measures the fraction of an administered dose that reaches systemic circulation. nih.govnih.gov For a series of 5-isatinylidene-substituted thiazolidine derivatives, in silico analysis predicted moderate bioavailability (Bioavailability Score = 0.55). msu-journal.com While this suggests potential for the compounds, the study also noted that low oral bioavailability could be a limitation due to deviations in parameters related to polarity and saturation. msu-journal.com Such insights are crucial for guiding the structural optimization of lead compounds to enhance their pharmacokinetic profiles. msu-journal.com Web-based tools like SwissADME are frequently used to perform these comprehensive assessments, providing data on physicochemical properties, pharmacokinetics, and drug-likeness. msu-journal.comnih.gov

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics plays a crucial role in modern drug discovery by enabling the design of vast chemical libraries and the efficient screening of these libraries against biological targets. nih.govu-strasbg.fr This approach allows researchers to explore a wide chemical space to identify novel hit compounds. u-strasbg.fr

In the context of isothiazolidine research, cheminformatics has been applied to the rational design of compound libraries. nih.gov One notable project focused on creating a triazole-containing isothiazolidine 1,1-dioxide library. nih.gov The process began with the design of a virtual library by considering all possible combinations of building blocks. nih.gov Physicochemical property filters were then applied to this virtual library to remove building blocks that would lead to final products with undesirable in silico properties. nih.gov This guided approach, combining in-silico analysis with synthetic feasibility, led to the design of several focused libraries. nih.gov For example, ADME properties were calculated for a proposed 234-member library of sultams to ensure favorable characteristics. nih.gov

| Library Name | Description | Number of Members | Design Principle |

| Library A | Generated from azides and amines via a one-pot click/aza-Michael transformation. | 132 | In-silico analysis, literature precedence, and observed synthetic results. |

| Library B | Generated from azides and piperazines via a sequential 2-step click/aza-Michael protocol. | 48 | Optimized synthetic protocol to facilitate purification. |

| Library C | Designed from core isothiazole-1,1-dioxide scaffolds, azides, and acids. | 90 | Full matrix design with applied physicochemical property filters. |

| Summary of isothiazolidine 1,1-dioxide libraries designed using cheminformatics approaches. nih.gov |

Following the design and potential synthesis of a chemical library, virtual screening is employed to identify promising candidates for further development. acs.org Virtual screening computationally evaluates large libraries of compounds to predict which molecules are most likely to bind to a specific drug target. nih.gov A common technique is pharmacophore-based screening, where a 3D model (pharmacophore) representing the essential steric and electronic features required for biological activity is created. researchgate.net This model is then used as a 3D query to search compound databases. acs.org For instance, a six-point pharmacophore model was successfully developed for 56 isothiazolidinedione derivatives reported as PTP1B inhibitors. researchgate.net

Hits identified from the initial screening are typically subjected to further filtering and analysis. nih.gov This often includes molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov The hits are also evaluated for their ADMET profiles to ensure they possess acceptable pharmacokinetic properties. acs.orgfrontiersin.org In one screening campaign for CDK1 inhibitors, hits from a pharmacophore search were filtered based on a fit value, and their ADMET properties were subsequently examined using computational tools. acs.org This multi-step process of library design, virtual screening, and property filtering allows for the efficient identification of novel isothiazolidine derivatives with high potential for therapeutic activity.

Biological Activities and Proposed Mechanisms of Action of Isothiazolidine Derivatives

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Currently, there is a lack of specific studies focusing on the inhibition of carbonic anhydrase by isothiazolidine (B1259544) derivatives. Research in this area has predominantly centered on sulfonamide-based inhibitors and other heterocyclic systems.

Lipoxygenase (LOX) Enzyme Inhibition

Derivatives of benzo[d]isothiazole 1,1-dioxide have been investigated as inhibitors of 5-lipoxygenase (5-LOX). A study on a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues revealed their potential as inhibitors of this enzyme, which is a key player in the biosynthesis of leukotrienes, pro-inflammatory mediators. researchgate.net

The mechanism of action for these compounds is believed to involve interactions with the active site of the 5-LOX enzyme, thereby preventing the binding of its substrate, arachidonic acid. The specific inhibitory concentrations and detailed mechanistic studies for a broader range of isothiazolidine derivatives are not yet widely available.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

There is a limited amount of specific research on the inhibition of acetylcholinesterase and butyrylcholinesterase by isothiazolidine derivatives. The focus of cholinesterase inhibitor development has largely been on other classes of compounds.

Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition

While inhibitors of human dihydroorotate dehydrogenase are of significant interest for the treatment of autoimmune diseases and cancer, there is a lack of specific data on the inhibitory activity of isothiazolidine derivatives against this enzyme in the current body of scientific literature.

Fatty Acyl-AMP Ligase (FadD enzymes) Inhibition in Mycobacterium tuberculosis

The inhibition of fatty acyl-AMP ligases is a key strategy in the development of new treatments for tuberculosis. However, research into isothiazolidine derivatives as potential inhibitors of these enzymes is not well-documented in available studies.

Alpha-Amylase and Alpha-Glucosidase Inhibition

In the context of managing diabetes, the inhibition of α-amylase and α-glucosidase is a crucial therapeutic strategy. Despite extensive research into various heterocyclic compounds as inhibitors of these enzymes, specific studies on isothiazolidine derivatives are not readily found in the scientific literature.

General Enzyme Interaction and Protein Binding Studies

Isothiazolidine derivatives have been the subject of various studies to elucidate their interactions with enzymes and proteins, which is crucial for understanding their biological activities. These compounds have shown the ability to bind to the active sites of several proteins, suggesting their potential as enzyme inhibitors.

Molecular docking studies have been a key tool in predicting the binding affinities and interaction patterns of isothiazolidine derivatives with their target proteins. For instance, in silico studies on thiazolidinone derivatives, a closely related class of compounds, have shown that they can bind to the active sites of kinase proteins, which are essential for the virulence and survival of parasites like Toxoplasma gondii nih.gov. The binding is often facilitated by hydrophobic groups on the thiazolidinone core, which interact with specific pockets in the enzyme's active site nih.gov.

Furthermore, research on other thiazolidinone derivatives has demonstrated their potential to inhibit matrix metalloproteinases (MMPs), such as MMP-9, which are involved in tissue remodeling and degradation nih.govmdpi.com. The inhibitory mechanism often involves the chelation of the catalytic zinc ion in the enzyme's active site by a functional group on the derivative nih.gov. Docking studies have revealed that specific substitutions on the thiazolidinone ring can lead to high-affinity binding in the nanomolar range nih.govmdpi.com.

In the context of other enzymes, thiazolidine (B150603) derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis mdpi.com. The structural similarity of these derivatives to the enzyme's substrates allows them to act as competitive inhibitors mdpi.com. Molecular docking has further supported these findings by showing that hydrogen bonds and hydrophobic interactions are key to the ligand-protein complex formation mdpi.com.

Antimicrobial Research

Antibacterial Activity (Gram-positive and Gram-negative pathogens)

Isothiazolidine derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative pathogens.

Several studies have synthesized and evaluated novel isothiazolidine and thiazolidinone derivatives, revealing their potential as potent antibacterial agents. For example, a series of ciprofloxacin (B1669076)/thiazolidine-2,4-dione hybrids exhibited excellent activity against Staphylococcus aureus, with some compounds showing significantly lower minimum inhibitory concentrations (MICs) than the parent compound, ciprofloxacin. While their activity was more pronounced against Gram-positive bacteria, some derivatives also showed activity against Gram-negative bacteria like Klebsiella pneumoniae.

Research has also focused on isothiazolyl oxazolidinones, which have shown antibacterial activities comparable or superior to established antibiotics like linezolid, vancomycin, and ciprofloxacin against certain microorganisms. The substitution pattern on the phenyl ring of these derivatives has been found to be crucial for their antibacterial potency.

Furthermore, certain thiazole-based pyrrolidine (B122466) derivatives have been found to selectively inhibit Gram-positive bacteria, such as S. aureus and Bacillus cereus, with minimal toxicity to mammalian cells slideshare.net. The structural differences in the cell walls of Gram-positive and Gram-negative bacteria are thought to contribute to this selectivity, with the outer membrane of Gram-negative bacteria acting as a barrier slideshare.net.

The following table summarizes the antibacterial activity of selected isothiazolidine and related derivatives against various bacterial strains.

| Compound Type | Target Pathogen(s) | Key Findings |

| Ciprofloxacin/thiazolidine-2,4-dione hybrids | Staphylococcus aureus (Gram-positive), Klebsiella pneumoniae (Gram-negative) | Excellent activity against S. aureus, with some derivatives being more potent than ciprofloxacin. Reduced activity against Gram-negative bacteria. |

| Isothiazolyl oxazolidinones | Various Gram-positive and Gram-negative bacteria | Activity comparable or superior to linezolid, vancomycin, and ciprofloxacin against some strains. |

| Thiazole-based pyrrolidine derivatives | Staphylococcus aureus, Bacillus cereus (Gram-positive) | Selective inhibition of Gram-positive bacteria with low toxicity. |

The mechanisms underlying the antibacterial activity of isothiazolidine derivatives are multifaceted and are still being fully elucidated. Two prominent proposed mechanisms include the prodrug concept and an analogy to the folic acid synthesis pathway.